molecular formula C13H9BrF6N4O2 B11083275 N-(4-Bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-(4-Bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B11083275
M. Wt: 447.13 g/mol
InChI Key: PLMSSSUOWGJTGK-UHFFFAOYSA-N
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Description

N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with trifluoroethoxy groups and a bromophenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with 2,2,2-trifluoroethanol under controlled conditions.

    Introduction of the Bromophenylamine Moiety: The bromophenylamine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C13H9BrF6N4O2

Molecular Weight

447.13 g/mol

IUPAC Name

N-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H9BrF6N4O2/c14-7-1-3-8(4-2-7)21-9-22-10(25-5-12(15,16)17)24-11(23-9)26-6-13(18,19)20/h1-4H,5-6H2,(H,21,22,23,24)

InChI Key

PLMSSSUOWGJTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F)Br

Origin of Product

United States

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